molecular formula C17H20N2O3 B4667801 N'-[3-(pentyloxy)benzylidene]-2-furohydrazide

N'-[3-(pentyloxy)benzylidene]-2-furohydrazide

Cat. No. B4667801
M. Wt: 300.35 g/mol
InChI Key: VDFKPYYOCZMEBE-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pentyloxy)benzylidene]-2-furohydrazide, also known as PBFH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a furohydrazide derivative that exhibits potential anti-cancer activity.

Mechanism of Action

N'-[3-(pentyloxy)benzylidene]-2-furohydrazide exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It inhibits the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and growth. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide inhibits the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In animal studies, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been found to inhibit tumor growth and metastasis without causing significant toxicity. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

N'-[3-(pentyloxy)benzylidene]-2-furohydrazide exhibits potent anti-cancer activity and has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be determined. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has limited solubility in water, which may pose challenges in its formulation for clinical use. Furthermore, the high cost of synthesis may limit its availability for research purposes.

Future Directions

Further research is needed to determine the efficacy and safety of N'-[3-(pentyloxy)benzylidene]-2-furohydrazide in humans. The development of more efficient synthesis methods and formulations may increase its availability and accessibility for research and clinical use. Additionally, the identification of biomarkers that predict the response to N'-[3-(pentyloxy)benzylidene]-2-furohydrazide treatment may improve patient selection and treatment outcomes. Further studies are also needed to investigate the potential of N'-[3-(pentyloxy)benzylidene]-2-furohydrazide in combination with other anti-cancer agents for improved efficacy.
In conclusion, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide is a synthetic compound that exhibits potent anti-cancer activity by targeting multiple signaling pathways involved in cancer progression and metastasis. Further research is needed to determine its efficacy and safety in humans and to identify biomarkers that predict the response to treatment. The development of more efficient synthesis methods and formulations may increase its availability and accessibility for research and clinical use.

Scientific Research Applications

N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. Furthermore, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.

properties

IUPAC Name

N-[(E)-(3-pentoxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-3-4-10-21-15-8-5-7-14(12-15)13-18-19-17(20)16-9-6-11-22-16/h5-9,11-13H,2-4,10H2,1H3,(H,19,20)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFKPYYOCZMEBE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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